2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 61367-72-4
VCID: VC6040053
InChI: InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)6-9(14-2)10(8)11;/h5-6H,3-4,12H2,1-2H3;1H
SMILES: COC1=CC(=CC(=C1Br)OC)CCN.Cl
Molecular Formula: C10H15BrClNO2
Molecular Weight: 296.59

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride

CAS No.: 61367-72-4

Cat. No.: VC6040053

Molecular Formula: C10H15BrClNO2

Molecular Weight: 296.59

* For research use only. Not for human or veterinary use.

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride - 61367-72-4

Specification

CAS No. 61367-72-4
Molecular Formula C10H15BrClNO2
Molecular Weight 296.59
IUPAC Name 2-(4-bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)6-9(14-2)10(8)11;/h5-6H,3-4,12H2,1-2H3;1H
Standard InChI Key JOAZQHQOCIXVGX-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1Br)OC)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The molecular formula of 2-(4-bromo-3,5-dimethoxyphenyl)ethanamine hydrochloride is C₁₀H₁₄BrNO₂·HCl, with a molecular weight of 296.59 g/mol for the hydrochloride salt . The IUPAC name reflects its substitution pattern: 2-(4-bromo-3,5-dimethoxyphenyl)ethanamine hydrochloride.

Key Identifiers:

PropertyValueSource
CAS Registry Number61367-72-4 (free base)
56281-37-9 (hydrochloride)
SMILESCOC1=CC(=CC(=C1Br)OC)CCN.Cl
InChIKeyDQTTUBZTFBEBCK-UHFFFAOYSA-N

Structural Analysis

The compound features a bromine atom at the para position relative to the ethylamine side chain, flanked by methoxy groups at the 3- and 5-positions. This substitution pattern influences its electronic properties and steric interactions, which are critical for its receptor-binding affinity and metabolic stability . X-ray crystallography data for analogous compounds suggest that the methoxy groups adopt a planar conformation with the aromatic ring, while the ethylamine chain exhibits flexibility .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves bromination of a precursor such as 3,5-dimethoxyphenethylamine. A common pathway proceeds as follows:

  • Bromination of 3,5-Dimethoxybenzaldehyde:

    • Reaction with bromine in acetic acid yields 4-bromo-3,5-dimethoxybenzaldehyde.

    • Reductive Amination: The aldehyde is converted to the corresponding phenethylamine via a Henry reaction followed by catalytic hydrogenation .

    • Hydrochloride Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt .

Example Reaction Scheme:

3,5-DimethoxybenzaldehydeBr2/AcOH4-Bromo-3,5-dimethoxybenzaldehydeNH3,H2/Pd2-(4-Bromo-3,5-dimethoxyphenyl)ethanamineHClHydrochloride Salt\text{3,5-Dimethoxybenzaldehyde} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{4-Bromo-3,5-dimethoxybenzaldehyde} \xrightarrow{\text{NH}_3, \text{H}_2/\text{Pd}} \text{2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial-Scale Production

Industrial methods emphasize cost-effective brominating agents (e.g., N-bromosuccinimide) and continuous-flow reductive amination to enhance yield (>75%) . A patent by Zhao et al. describes a three-step synthesis from veratraldehyde with a total yield of 51%, though optimized routes achieve 65% .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt is water-soluble (≥50 mg/mL at 20°C) due to its ionic character, while the free base is lipid-soluble. It is stable under acidic conditions but prone to oxidative degradation in basic environments .

Thermal Properties:

PropertyValue
Melting Point215–217°C (decomposes)
pKa (amine)8.57 ± 0.1
LogP (hydrochloride)1.92

Mass Spectrometry (EI-MS):

  • Molecular Ion: m/z 259 [M⁺–HCl]

  • Key Fragments:

    • m/z 242 [M⁺–HCl–NH₃]

    • m/z 183 [C₇H₆BrO₂⁺]

    • m/z 168 [C₆H₅BrO⁺]

NMR (¹H, 400 MHz, D₂O):

δ (ppm)MultiplicityAssignment
3.82s2×OCH₃ (3,5-position)
4.12t (J=7 Hz)CH₂NH₃⁺
6.75sAromatic H (2,6-position)

Pharmacological Profile

Receptor Affinity (Predicted):

ReceptorKi (nM)Assay Type
5-HT₂A0.8Radioligand
5-HT₂C12.4Radioligand

Metabolic Pathways

In vitro studies using human hepatocytes indicate O-demethylation at the 3-methoxy group and N-dealkylation as primary metabolic routes . Cytochrome P450 isoforms CYP2D6 and CYP3A4 mediate these transformations, yielding inactive metabolites excreted renally .

Applications and Regulatory Status

Research Applications

  • Neuroscience: Probe for studying serotonin receptor signaling .

  • Forensic Chemistry: Reference standard for detecting novel psychoactive substances .

  • Pharmaceutical Intermediates: Precursor in the synthesis of ivabradine analogs .

Legal Status

Classified as a Schedule I controlled substance in Sweden, the UK, and South Korea due to structural similarity to 25B-NBOMe . In the U.S., it falls under the Federal Analogue Act if intended for human consumption.

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